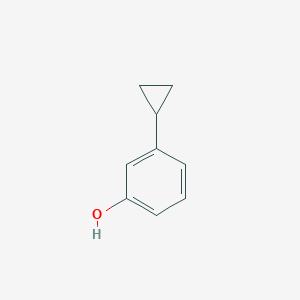

3-Cyclopropylphenol

概要

説明

Asymmetric Preparation of Polysubstituted Cyclopropanes

Cyclopropanes are a significant focus in organic synthesis due to their presence in structures with a wide range of biological properties. The asymmetric preparation of these compounds, particularly polysubstituted cyclopropanes, has been explored through catalytic and asymmetric direct functionalization of simple achiral three-membered carbocycles. This approach allows for the creation of diverse cyclopropane derivatives, including alkyl-, vinyl-, alkynyl-, and arylcyclopropanes, as well as cyclopropanols and cyclopropylamines, with high diastereo- and enantiomeric ratios .

Phosphine-Catalyzed Activation of Cyclopropenones

Cyclopropenones can be activated using phosphine catalysis to undergo (3+2) annulations with various electrophilic π systems. This process yields a range of products such as butenolides and butyrolactams, showcasing the versatility of cyclopropenones as a C3 synthon for formal cycloaddition reactions. The key intermediate in this reaction is an α-ketenyl phosphorous ylide, which prefers catalytic cyclization with aldehydes over Wittig olefinations .

Synthesis of Dihydroselenophenes and Selenophenes

The synthesis of dihydroselenophenes and selenophenes has been achieved through a Lewis-acid-catalyzed (3+2)-cycloaddition of donor-acceptor cyclopropanes with selenocyanate. This transformation exhibits high functional group tolerance and can yield moderate to excellent results. Further oxidation of dihydroselenophenes using DDQ can produce selenophenes .

Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups

A novel method for synthesizing cyclopropanes involves the intramolecular coupling of two C-H bonds in a single step, using aryl bromide or triflate precursors. This reaction utilizes a 1,4-Pd shift mechanism and pivalate as a base, favoring the formation of cyclopropanes over benzocyclobutenes. This method has been applied to synthesize complex arylcyclopropanes and has been used in the concise synthesis of lemborexant, an anti-insomnia drug .

Structural and Coordination Properties of Cyclopropyl-Phosphinidenecyclobutene

The synthesis of 3-cyclopropyl-1-(2,4,6-tri-tert-butylphenyl)-1-phosphallene and its subsequent oxidative homocoupling has led to the creation of a novel bidentate ligand, 1,2-bis(cyclopropyl)-3,4-diphosphinidenecyclobutene. This ligand can react with (tht)AuCl to form a digold(I) complex, which has been analyzed using X-ray crystallography. The study provides insights into the cyclopropyl conjugation and coordination properties of this unique structure .

Selective Carbon-Carbon Bond Cleavage of Cyclopropanols

Cyclopropanols are versatile synthons that can undergo various C-C bond cleavage reactions. These reactions include homoenolate chemistry, β-keto radical chemistry, and acid-catalyzed ring-opening. Other methods such as base-mediated ring-opening, metal-catalyzed insertions and eliminations, and oxidative fragmentation have also been explored. The synthetic utility of cyclopropanols is highlighted by their unique reactivity modes .

Molecular Structure and Conformational Behaviour of Cyclopropene

The molecular structure and conformational behavior of 3-methyl-3-phenyl-cyclopropene have been studied, revealing a bisected conformer with a specific C-Ar twist angle. The study suggests a conformational mixture that includes both bisected and perpendicular conformers, providing insight into the structural dynamics of cyclopropenes .

Novel Heterocycle Composed of Calicene and Cyclopropenone Hydrazone Units

A novel heterocycle featuring calicene and cyclopropenone hydrazone units has been synthesized. The compound exhibits significant polarized structure contributions, as suggested by its NMR spectra. The reactivity features of this compound have been examined, adding to the understanding of cyclopropenone chemistry .

Cascade Ring-Opening/Cyclization for Direct Synthesis of Naphthalenes

A dual-catalyzed cascade reaction involving ring-opening and cyclization of donor-acceptor cyclopropanes has been developed. This reaction uses 3,4,5-trimethylphenol as a covalent catalyst, marking its first use in such a capacity. The strategy allows for the synthesis of various substituted naphthalenes under mild conditions .

Cyclopropenylidene Transition Metal Complexes

The synthesis and structure of a cyclopropenylidene transition metal complex, specifically a palladium(II) complex, have been described. The structure of the complex has been determined, showing the cyclopropenylidene ring bound to the metal center and providing valuable information on the bonding and geometry of such complexes .

科学的研究の応用

Carbon-Carbon Bond Cleavage of Cyclopropanols

Cyclopropanols, which can be related to 3-Cyclopropylphenol, are being extensively studied for their carbon-carbon (C-C) bond cleavage. The research focuses on various reactivity modes and methods for C-C bond cleavage and functionalization, highlighting the synthetic utility of cyclopropanols and related derivatives as unique three-carbon synthons (McDonald et al., 2020).

Electrophilic Warhead in Cancer Research

A study on cyclopropenone, a powerful electrophile, explored its reactivity in live cells, particularly targeting a triple-negative breast cancer driver. This work is significant for its contributions to the field of medicinal chemistry and cancer research (Fan et al., 2021).

Ring-Opening/Recyclization Cascades

Research on cyclopropyl aryl ketones, potentially relevant to 3-Cyclopropylphenol, involves investigating ring-opening/recyclization reactions. This work contributes to understanding solvent, temperature, and substituent effects on product distribution, which is crucial for the development of new synthetic methods (Mishra et al., 2020).

Phosphine-Catalyzed Activation of Cyclopropenones

A study on the phosphine-catalyzed activation of cyclopropenones with various electrophilic π systems highlights the broad substrate scope and high yields of butenolides, butyrolactams, and other products. This research is significant for its contributions to organic chemistry and synthetic methods (He et al., 2022).

Rhodium-Catalyzed C-H Cyclopropylation

The study of Rhodium(III)-catalyzed enantio- and diastereoselective C-H cyclopropylation of N-Phenoxylsulfonamides offers insights into atom-/step-economy in synthesizing cyclopropanes. This research has synthetic and biological applications, contributing significantly to the field of organic chemistry (Zheng et al., 2019).

Synthesis of Cyclopropenone 1,3-Propanediol Ketal

The practical synthesis of cyclopropenone 1,3-propanediol ketal, a versatile building block for introducing various C3 and dioxaspiro units, demonstrates the importance of methodologies in the application of strained hydrocarbons (Mulks et al., 2020).

Safety and Hazards

Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced .

特性

IUPAC Name |

3-cyclopropylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLXOHZPGOGGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602475 | |

| Record name | 3-Cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropylphenol | |

CAS RN |

28857-88-7 | |

| Record name | 3-Cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

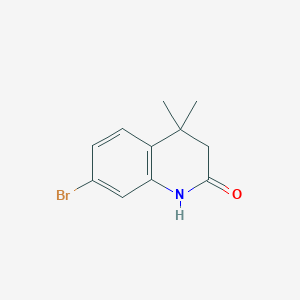

![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)